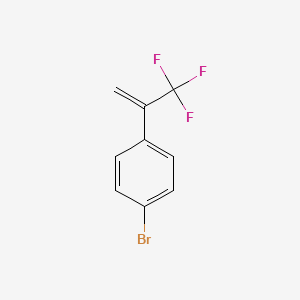
2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene” is an organic compound that contains a phenyl group (a functional group derived from benzene), a tetrahydropyran group (a saturated six-membered ring containing five carbon atoms and one oxygen atom), and a propene group (a three-carbon chain with a carbon-carbon double bond) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the phenyl, tetrahydropyran, and propene groups. The tetrahydropyran group is a six-membered ring with one oxygen atom and five carbon atoms . The phenyl group is a six-membered carbon ring (derived from benzene), and the propene group is a three-carbon chain with a carbon-carbon double bond.Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific positioning and orientation of its functional groups. Tetrahydropyranyl ethers are known to be resilient to a variety of reactions . The phenyl group might participate in electrophilic aromatic substitution reactions, and the carbon-carbon double bond in the propene group could potentially undergo addition reactions.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound and its derivatives have been synthesized through various methods, demonstrating their versatility in chemical synthesis. For example, a study by Meilert, Pettit, and Vogel (2004) describes the non-iterative asymmetric synthesis of C15 polyketide spiroketals, highlighting the compound's role in creating complex molecular structures with potential biological activity. This process emphasizes high stereo- and enantioselectivity, leading to compounds assessed for cytotoxicity against cancer cell lines, underscoring its relevance in medicinal chemistry research (Meilert, Pettit, & Vogel, 2004).
Further, the work by Zhang Guo-fu (2012) on synthesizing a derivative through reactions involving esterification and subsequent reactions to achieve high yield and purity showcases the compound's utility in organic synthesis. This methodology benefits from mild reaction conditions, demonstrating the chemical's adaptability in synthetic strategies (Zhang Guo-fu, 2012).
Research Applications in Material Science and Catalysis
The compound's derivatives have also found applications in materials science and catalysis. Pham, Allatabakhsh, and Minehan (2008) discuss an environmentally benign synthesis method for cis-2,6-disubstituted tetrahydropyrans, where derivatives of the compound play a crucial role. This method involves indium-mediated tandem allylation/Prins cyclization reaction, indicating the compound's potential in green chemistry and sustainable processes (Pham, Allatabakhsh, & Minehan, 2008).
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene” are currently unknown . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Mode of Action
It is known that compounds with similar structures can undergo elimination reactions in the gas phase .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Propiedades
IUPAC Name |
2-[3-(2-methylprop-2-enyl)phenoxy]oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-12(2)10-13-6-5-7-14(11-13)17-15-8-3-4-9-16-15/h5-7,11,15H,1,3-4,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHPSXZFMCGIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)OC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B6335608.png)
![Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335614.png)
![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)
![Benzyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B6335631.png)
![Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B6335636.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(naphthalen-2-yl)acetic acid](/img/structure/B6335640.png)
![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)
![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)


![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)